3-Bromo-4,7-dimethylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4,7-dimethylcoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,7-dimethylcoumarin typically involves the bromination of 4,7-dimethylcoumarin. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as ultrasound irradiation, has also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4,7-dimethylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The coumarin core can undergo oxidation to form quinones or reduction to form dihydrocoumarins.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, or thiols in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted coumarins with different functional groups.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrocoumarins and related compounds
Wissenschaftliche Forschungsanwendungen
3-Bromo-4,7-dimethylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and fluorescent sensors.
Biology: Investigated for its antimicrobial, antiproliferative, and antioxidant activities.
Industry: Used in the synthesis of synthetic dyes and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Bromo-4,7-dimethylcoumarin involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-methylcoumarin
- 4,7-Dimethylcoumarin
- 6-Bromo-4,7-dimethylcoumarin
Comparison: 3-Bromo-4,7-dimethylcoumarin is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits enhanced lipophilicity, making it more effective in certain applications, such as drug delivery and sensor development .
Eigenschaften
Molekularformel |
C11H9BrO2 |
---|---|
Molekulargewicht |
253.09 g/mol |
IUPAC-Name |
3-bromo-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C11H9BrO2/c1-6-3-4-8-7(2)10(12)11(13)14-9(8)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
WJXRCTBLLJFVNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.